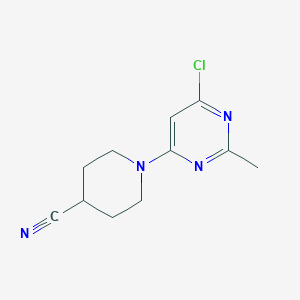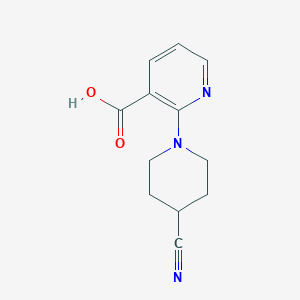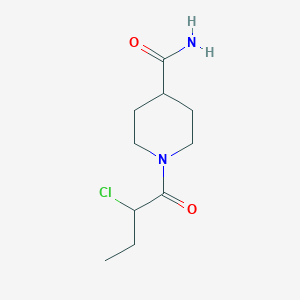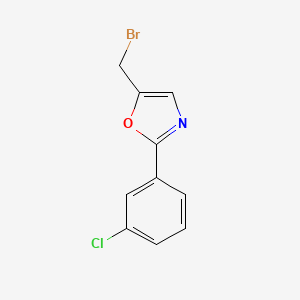
5-(Bromomethyl)-2-(3-chlorophenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-(3-chlorophenyl)oxazole, often abbreviated as BMCPO, is an organic compound of the oxazole class. It is a colorless crystalline solid that is soluble in a variety of organic solvents. BMCPO has a wide range of applications in the field of scientific research, including use as a reagent in organic synthesis, as a fluorescent dye, and as a probe for studying the structure and dynamics of proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthetic Routes and Reactivity : The research on 5-(Bromomethyl)-2-(3-chlorophenyl)oxazole and its analogues highlights their utility as versatile scaffolds for further chemical synthesis. These compounds can undergo various substitution reactions to yield a plethora of derivatives with potential biological activities. For instance, 2-(Halomethyl)-4,5-diphenyloxazoles have been utilized to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. The bromomethyl analogues, being more reactive than their chloromethyl counterparts, serve as effective agents in the C-alkylation of stabilized carbanions, leading to concise syntheses of significant compounds like Oxaprozin (Patil & Luzzio, 2016). Additionally, a simple and efficient method has been described for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and their chloromethyl variants, demonstrating high regioselectivity under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).
Antibacterial Activity
Biological Applications : Derivatives of 5-(Bromomethyl)-2-(3-chlorophenyl)oxazole have been explored for their biological activities as well. For example, novel N2-hydroxymethyl and N2-aminomethyl derivatives of similar triazole compounds were synthesized and assessed for antibacterial efficacy against various bacterial strains, revealing potential antimicrobial properties (Plech et al., 2011).
Cross-Coupling Reactions
Cross-Coupling Utility : The compound 4-Bromomethyl-2-chlorooxazole, closely related to the query molecule, has been used as a novel oxazole building block for synthesizing a range of 2,4-disubstituted oxazoles. Through palladium-catalyzed cross-coupling reactions, various 4-substituted-2-chlorooxazoles were obtained, highlighting the selectivity for the 4-bromomethyl position and the versatility in subsequent coupling at the 2-chloro-position (Young, Smith, & Taylor, 2004).
Anticancer and Antimicrobial Potential
Anticancer and Antimicrobial Derivatives : Further research into the derivatives of oxazole compounds, incorporating the 5-(Bromomethyl)-2-(3-chlorophenyl) motif, has led to the synthesis of molecules with pronounced anticancer and antimicrobial activities. Novel 1,3-oxazole clubbed pyridyl-pyrazolines were investigated for their anticancer activity against various cancer cell lines and exhibited promising results, in addition to their in vitro antibacterial and antifungal properties (Katariya, Vennapu, & Shah, 2021).
Neurotrophic Factor Inducers
Neurotrophic Effects : Some 5-(omega-aryloxyalkyl)oxazole derivatives have shown significant activity in increasing brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells. This suggests potential applications in treating neurodegenerative diseases or nerve damage (Maekawa et al., 2003).
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-(3-chlorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUHBGYTTCTOOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(O2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



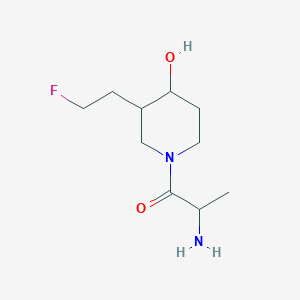
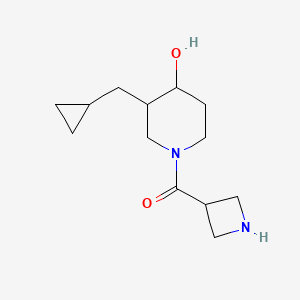
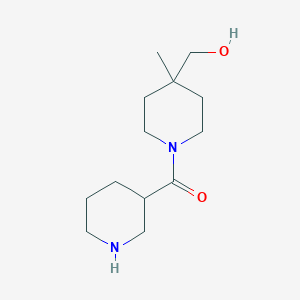
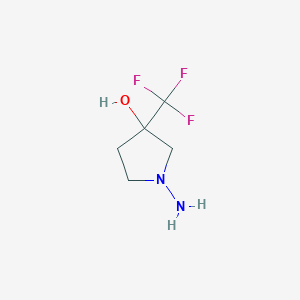
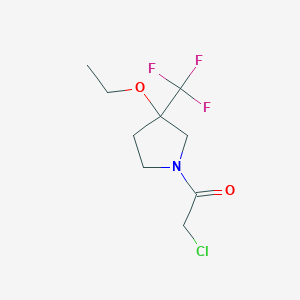
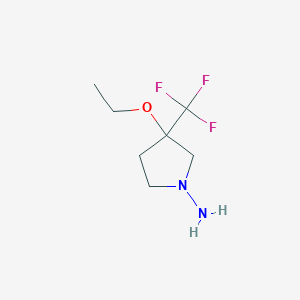
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)
![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)
